molecular formula C22H20N4O3 B2539518 3-allyl-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207059-29-7

3-allyl-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2539518
CAS No.: 1207059-29-7
M. Wt: 388.427
InChI Key: DSJCWSRFMWQUEB-UHFFFAOYSA-N
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Description

3-allyl-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Alkylation and Bromination of Quinazoline Derivatives : Research demonstrates the alkylation of quinazoline-2,4-diones and their subsequent bromination, providing a foundation for predicting bromination routes of 1-allyl-substituted 2-oxo azaheterocycles. This study may offer parallels to the synthetic manipulation of the specified compound (Ukrainets et al., 2011).

  • Iodine-Catalyzed Synthesis of Allylamine Derivatives : A methodology involving the iodine-catalyzed reaction of quinazoline diones with aldehydes and styrenes, producing allylamine derivatives, could be relevant to the synthesis or functionalization of the compound of interest (Zhang et al., 2014).

  • Synthesis of 1,2,4-Oxadiazole Analogs and Antitumor Activity : The synthesis of novel bioactive analogs containing a 1,2,4-oxadiazole ring, similar to the structure , and their testing for antitumor activity provides a glimpse into the potential biomedical applications of such compounds (Maftei et al., 2013).

Biological Activities

  • Antimicrobial Activity of Quinazoline Derivatives : Studies on quinazoline-4(3H)-ones and their derivatives, including those with the 1,3,4-oxadiazole moiety, have revealed antimicrobial properties. These findings suggest potential for the compound to be explored in similar biological contexts (Gupta et al., 2008).

Environmental and Green Chemistry Applications

  • Efficient Synthesis from CO2 Using Ionic Liquids : The transformation of CO2 into quinazoline-2,4(1H,3H)-diones in ionic liquids at atmospheric pressure showcases an environmentally friendly approach to synthesizing complex heterocycles. This research underscores the potential for incorporating green chemistry principles in the synthesis of the compound of interest (Lu et al., 2014).

Properties

IUPAC Name

1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-3-13-25-21(27)17-7-5-6-8-18(17)26(22(25)28)14-19-23-20(24-29-19)16-11-9-15(4-2)10-12-16/h3,5-12H,1,4,13-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJCWSRFMWQUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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